molecular formula C14H15ClN2O2 B2546124 2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1282338-95-7

2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B2546124
CAS No.: 1282338-95-7
M. Wt: 278.74
InChI Key: PFZMMELLDFHQDO-UHFFFAOYSA-N
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Description

2-(5-Amino-2-chlorophenyl)-2-azaspiro[44]nonane-1,3-dione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione include other spirocyclic structures such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives .

Uniqueness

What sets this compound apart is its specific combination of functional groups and the spirocyclic structure, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring specific reactivity or interaction with biological targets .

Properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-4-3-9(16)7-11(10)17-12(18)8-14(13(17)19)5-1-2-6-14/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMMELLDFHQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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